N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 905673-98-5
VCID: VC7569397
InChI: InChI=1S/C20H20FN3O3S2/c1-13-5-2-3-12-24(13)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-4-7-17(18)28-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,23,25)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Molecular Formula: C20H20FN3O3S2
Molecular Weight: 433.52

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 905673-98-5

Cat. No.: VC7569397

Molecular Formula: C20H20FN3O3S2

Molecular Weight: 433.52

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide - 905673-98-5

Specification

CAS No. 905673-98-5
Molecular Formula C20H20FN3O3S2
Molecular Weight 433.52
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C20H20FN3O3S2/c1-13-5-2-3-12-24(13)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-4-7-17(18)28-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,23,25)
Standard InChI Key WEFLUZCBZWXNTI-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F

Introduction

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The inclusion of fluorobenzo[d]thiazole and piperidine moieties in its structure suggests promising pharmacological potential.

Synthesis Pathway

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves:

  • Formation of the Benzothiazole Core:

    • Starting from 4-fluoroaniline, cyclization with sulfur-containing reagents (e.g., carbon disulfide or thiourea) produces the benzo[d]thiazole framework.

  • Introduction of the Sulfonamide Group:

    • Reaction of the benzothiazole derivative with sulfonyl chloride in the presence of a base forms the sulfonamide linkage.

  • Coupling with Methylpiperidine:

    • The final step involves coupling the sulfonamide intermediate with 2-methylpiperidine under suitable conditions (e.g., using coupling agents like EDC or DCC).

This multi-step synthesis ensures high specificity and purity of the target compound.

Biological Activities

Preliminary studies on structurally related compounds suggest that N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide may exhibit:

  • Antimicrobial Activity:

    • Benzothiazole derivatives are known for their activity against Gram-positive and Gram-negative bacteria as well as fungi .

    • The fluorine substitution enhances membrane permeability and antimicrobial efficacy.

  • Anticancer Potential:

    • Benzamides with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines by inhibiting key enzymes like dihydrofolate reductase (DHFR) .

  • Enzyme Inhibition:

    • Sulfonamides are potent inhibitors of carbonic anhydrase and other enzymes, suggesting possible therapeutic applications in metabolic disorders .

Molecular Docking Insights

Molecular docking studies have been conducted on related compounds to predict binding affinities to biological targets:

Target Enzyme/ReceptorBinding Affinity (kcal/mol)Key Interactions
Dihydrofolate Reductase-8.5Hydrogen bonding with amide group; π-stacking with ring
Bacterial DNA Gyrase-7.8Interaction via sulfonamide oxygen

These findings indicate that the compound's structural features facilitate strong interactions with biological targets, supporting its pharmacological relevance .

Toxicity and Safety Profile

Although specific toxicity data for this compound is not available, studies on analogs suggest:

  • Low toxicity in normal cell lines at therapeutic concentrations.

  • Selectivity towards cancer cells over non-cancerous cells when tested in vitro .

  • Potential for metabolic stability due to the presence of fluorine .

Further experimental validation is required to confirm these properties.

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